Diethyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSQFQKUNVCTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10S | |
| Record name | DIETHYL SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027146 | |
| Record name | Diethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethyl sulfide appears as a colorless oily liquid with a garlic-like odor. Less dense than water. Vapors heavier than air. May irritate skin and eyes. Used to make other chemicals., Colorless liquid with a garlic-like odor; [Hawley], Liquid, colourless to pale yellow liquid with ethereal odour | |
| Record name | DIETHYL SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diethyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
92.1 °C, 90.00 to 93.00 °C. @ 760.00 mm Hg | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
-6.7 °C, -10 °C (14 °F) closed cup | |
| Record name | Diethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, diethyl ether; slightly soluble in carbon tetrachloride., Soluble in oxygenated solvents., Miscible with alcohol, ether, In water, 3130 mg/L at 25 °C, 3.13 mg/mL at 20 °C, insoluble in water; miscible in alcohol and oil | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Diethyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8362 g/cu cm at 20 °C, 0.836-0.841 | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/534/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
3.11 (AIR= 1) | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
60.2 [mmHg], 60.2 mm Hg at 25 °C | |
| Record name | Diethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless, oily liquid | |
CAS No. |
352-93-2, 68990-36-3 | |
| Record name | DIETHYL SULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3213 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane, 1,1'-thiobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5027146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disulfides, C2-7-alkyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9191Y76OTC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-103.9 °C, -102.05 °C | |
| Record name | 1,1'-Thiobisethane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5563 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis and Derivatization Methodologies of Diethyl Sulfide
Established Synthetic Routes
Established methods for producing diethyl sulfide (B99878) often involve the reaction of fundamental chemical building blocks under specific catalytic conditions. These routes are well-documented and form the basis of commercial production.
Reaction of Ethylene (B1197577) with Hydrogen Sulfide over Alumina-Based Catalysts
A primary commercial route for producing diethyl sulfide involves the reaction of ethylene with hydrogen sulfide. wikipedia.org This process is frequently oriented towards the production of ethanethiol (B150549), with this compound being a significant by-product. wikipedia.orgottokemi.com The reaction is typically carried out using an alumina-based catalyst. wikipedia.orgottokemi.com
The selectivity of the reaction, which determines the ratio of ethanethiol to this compound in the final product, can be controlled by adjusting the molar ratio of the reactants. wikipedia.org Specifically, varying the ratio of hydrogen sulfide to ethylene allows producers to favor the formation of either the thiol or the thioether. wikipedia.orgottokemi.com While many catalysts have been developed for this reaction, some suffer from rapid decreases in activity over time. google.com
| Reactants | Catalyst | Primary Products | Control Parameter |
| Ethylene, Hydrogen Sulfide | Alumina-based | Ethanethiol, this compound | Molar ratio of Hydrogen Sulfide to Ethylene wikipedia.orgottokemi.com |
Interaction of Ethyl Mercaptan and Ethylene Oxide in the Presence of Catalysts
This compound can also be synthesized through the reaction of ethyl mercaptan with ethylene oxide. google.com This process utilizes a catalyst to facilitate the condensation reaction. One documented method employs sodium hydroxide (B78521) dissolved in methanol (B129727) as the catalyst. google.com The reaction is conducted under elevated temperature and pressure to achieve the desired conversion. google.com
A patent for this process outlines specific operational parameters, demonstrating a method for producing either this compound or p-dithiane by manipulating the reaction conditions. google.com
| Reactants | Catalyst System | Temperature Range | Pressure Range | Catalyst Amount (% of reactants) |
| Ethyl Mercaptan, Ethylene Oxide | Sodium Hydroxide in Methanol | ~130°F - 350°F | ~30 - 150 psig | ~0.5 - 5 wt% google.com |
Zeolite-Catalyzed Reactions of Alkanols and Hydrogen Sulfide
The reaction of alkanols, such as ethanol (B145695), with hydrogen sulfide in the presence of zeolite catalysts presents another synthetic pathway for producing dialkyl sulfides, including this compound. google.com Zeolites are crystalline aluminosilicates with a well-defined pore structure that can provide shape selectivity and high catalytic activity. In this process, ethanol and hydrogen sulfide are reacted at elevated temperatures, leading to the formation of this compound. google.com The acidic properties of certain zeolites are known to be effective in catalyzing the formation of dimethyl sulfide from methanol and hydrogen sulfide, and this principle extends to the synthesis of other dialkyl sulfides. researchgate.net
Advanced Synthetic Approaches and Process Optimization
Research into the synthesis of this compound continues to evolve, with a focus on improving process efficiency and catalyst performance. Advanced methods often center on continuous processing and the development of more sophisticated catalytic systems.
Continuous Vapor-Phase Processes
The production of dialkyl sulfides, including this compound, can be performed efficiently using a continuous vapor-phase process. google.com This approach involves continuously feeding the reactants (e.g., an alkanol like ethanol and hydrogen sulfide) in a vaporized state into a reactor containing a solid catalyst. google.com The reaction occurs at elevated temperatures and pressures. google.com This method offers advantages for large-scale commercial production by allowing for uninterrupted operation and consistent product quality. The crude product stream, which may contain a mix of the desired dialkyl sulfide and the corresponding mercaptan, can be subjected to separation, with the mercaptan being recycled back into the reactor to produce more of the target sulfide. google.com
| Process Type | Reactants | Catalyst | Temperature Range | Pressure Range |
| Continuous Vapor-Phase | C1-C12 Alkanol (e.g., Ethanol), Hydrogen Sulfide | Type X, Y, or L Zeolite | 250°C - 450°C | Atmospheric to 600 psig google.com |
Novel Catalytic Systems for this compound Production
The development of novel catalysts is crucial for enhancing the synthesis of this compound. One area of advancement involves promoting traditional catalysts to improve their performance. For instance, alumina (B75360) catalysts can be promoted with an activating amount of an alkali metal salt of a Group VIB metal oxygen acid, such as sodium tungstate, potassium tungstate, chromates, or molybdates. google.com These promoted catalysts have been shown to achieve very high conversions of ethylene to ethyl mercaptan and this compound in a single pass. google.com The process using these catalysts operates at temperatures between approximately 250°C and 450°C and pressures of at least 100 psig. google.com
Zeolite catalysts also represent a class of advanced materials for this application. Specifically, Type X, Type Y, or Type L zeolites containing less than 10% by weight of an alkali metal have been identified as effective for producing dialkyl sulfides from alkanols and hydrogen sulfide. google.com The controlled acidity and pore structure of these materials can offer improved selectivity for sulfides over mercaptans. google.com Research into zeolite and metal oxide catalysts, such as WO3/ZrO2, La2O3/Al2O3, and HZSM-5, has shown they are active and selective for the production of dimethyl sulfide, with the principles being applicable to this compound synthesis. researchgate.net
Derivatization Strategies and Functionalization of this compound
This compound serves as a versatile building block in organic synthesis, primarily through reactions that functionalize its sulfur atom or utilize its ethyl groups. The derivatization of this compound allows for the introduction of the ethylthio moiety into various molecular frameworks and the formation of positively charged sulfonium (B1226848) species.
Introduction of Ethylthio Groups in Organic Synthesis
This compound is employed as a reagent for incorporating ethylthio groups into other molecules. myskinrecipes.com This functionalization can be applied to a range of materials, modifying their chemical properties.
One notable application is in the surface modification of metal oxides. The treatment of nanostructured metal oxides, such as TiO₂, SnO₂, NiO, and CuₓO, with this compound leads to the introduction of sulfur and a decrease in the Lewis acidity of the metal oxide sites. mdpi.com This process involves a weak interaction that forms oxysulfides on the surface. mdpi.com For instance, when a tin oxide-deposited porous silicon interface is treated with this compound, it results in a significant increase in conductance. mdpi.com This modification alters the reversible interaction of the surface with analytes like ammonia (B1221849) (NH₃) and nitrogen oxides (NO), which is significant for applications in chemical sensing. mdpi.com
Another derivatization strategy involves the chemical immobilization of this compound onto solid supports. This compound has been successfully immobilized on the surface of silica (B1680970) gel to create new silica gel phases. rsc.orgresearchgate.net This functionalization is aimed at creating materials with specific applications, such as the retention of metal cations. For example, this compound-modified silica has been investigated for its ability to remove heavy metal cations like mercury(II) (Hg²⁺) from aqueous solutions. rsc.orgresearchgate.net
Formation of Sulfonium Salts
A key reaction of this compound is its conversion to sulfonium salts. As a Lewis base, the sulfur atom in this compound can attack electrophiles, leading to the formation of a positively charged sulfonium ion. wikipedia.org Sulfonium salts are organosulfur compounds with the general formula [R₃S]⁺, and they are typically colorless solids soluble in polar organic solvents. wikipedia.org
The synthesis of sulfonium salts from this compound is generally achieved through its reaction with alkyl halides via an Sₙ2 mechanism. wikipedia.orglibretexts.org In this reaction, the sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide, which becomes the counter-ion to the resulting sulfonium cation. wikipedia.org
A specific example is the reaction of this compound with bromine (Br₂), which yields a salt known as diethylbromosulfonium bromide, [(CH₃CH₂)₂SBr]⁺Br⁻. wikipedia.org Similarly, reaction with alkyl halides like iodomethane (B122720) would produce trialkylsulfonium salts. wikipedia.org
This reactivity is also exploited in materials science. For instance, glycidyl (B131873) methacrylate (B99206) (GMA) nanogels can be functionalized by ring-opening reactions with this compound. rsc.org This process installs permanent cationic sulfonium groups onto the nanogels, making them readily soluble in water and imparting a positive zeta potential. rsc.org The degree of functionalization with these sulfonium groups can be controlled, allowing for the tuning of the material's properties for specific applications. rsc.org
Reactivity and Reaction Mechanisms of Diethyl Sulfide
Pyrolysis Studies of Diethyl Sulfide (B99878)
The thermal decomposition, or pyrolysis, of diethyl sulfide has been the subject of detailed scientific inquiry to understand its high-temperature behavior, particularly as it serves as a simulant for chemical warfare agents. researchgate.net
The pyrolysis of this compound (C₂H₅SC₂H₅) has been investigated using both experimental and computational methods. researchgate.net Experimental studies have been conducted in turbulent flow reactors at approximately atmospheric pressure. researchgate.netresearchgate.net In these setups, temperature and species profiles are analyzed along the centerline of the reactor using techniques like gas chromatography/mass spectrometry (GC/MS) and Fourier-transform infrared spectroscopy (FTIR). researchgate.netresearchgate.net
Experiments have been performed across a temperature range of 630 °C to 740 °C with short residence times, typically between 0.06 and 0.08 seconds. researchgate.netresearchgate.net For instance, at 740 °C with a residence time of 0.06 seconds, an 80% destruction of this compound was observed. researchgate.netresearchgate.net To characterize the reactor's performance, mixing characteristics were determined using carbon monoxide as a tracer gas. researchgate.net
Complementing these experiments, computational studies have been employed to develop a detailed reaction mechanism. researchgate.net Thermodynamic and kinetic parameters for the decomposition process were developed based on density functional theory and ab initio calculations. researchgate.net Kinetic parameters for unimolecular dissociation and chemical activation reactions were determined using multi-frequency quantum Rice-Ramsperger-Kassel (qRRK) analysis for k(E) and master equation analysis for fall-off behavior. researchgate.net
Table 1: Experimental Conditions for this compound Pyrolysis Data sourced from studies conducted in a turbulent flow reactor. researchgate.netresearchgate.net
| Parameter | Value |
| Temperature Range | 630 - 740 °C |
| Pressure | ~1 atmosphere |
| Max. Residence Time | 0.06 - 0.08 s |
| Analytical Methods | GC/MS, FTIR |
During the thermal decomposition of this compound, a variety of stable products and reactive intermediates are formed. researchgate.net The major species observed and quantified include ethylene (B1197577), methane, ethane, acetylene, carbon disulfide, and thiophene. researchgate.netresearchgate.net
In addition to these quantified products, several other intermediates have been identified, although not quantified. These include ethanethiol (B150549), methyl thiirane, ethyl methyl disulfide, and diethyl disulfide. researchgate.netresearchgate.net The formation of a light yellow, sulfur-containing solid that condenses in sampling probes has also been noted. researchgate.netresearchgate.net Major reaction pathways involve radical attack reactions, with key steps having larger reaction rates. researchgate.net
Table 2: Products and Intermediates Identified in this compound Pyrolysis researchgate.netresearchgate.net
| Status | Compound Name |
| Quantified | Ethylene |
| Quantified | Methane |
| Quantified | Ethane |
| Quantified | Acetylene |
| Quantified | Carbon disulfide |
| Quantified | Thiophene |
| Identified | Ethanethiol |
| Identified | Methyl thiirane |
| Identified | Ethyl methyl disulfide |
| Identified | Diethyl disulfide |
The development of a comprehensive model for this compound pyrolysis requires accurate thermochemical and kinetic data. researchgate.net Thermochemical properties for all relevant species in the reaction system have been developed using computational chemistry. researchgate.net Specifically, isodesmic work reactions were used for calculating enthalpies. researchgate.net
Oxidation Reactions and Mechanisms
The oxidation of this compound has been studied under high-temperature, diluted conditions to understand its destruction chemistry, which is relevant for incineration and atmospheric processes. researchgate.net
Experiments on the oxidation of this compound have been carried out in atmospheric, turbulent flow reactors. researchgate.net These studies typically involve this compound at low initial concentrations, around 100 ppm. researchgate.netresearchgate.net The experiments are conducted over a temperature range similar to pyrolysis studies, from 630 °C to 740 °C. researchgate.net
The oxidation process is investigated under different fuel-to-air equivalence ratios (Φ), including near-stoichiometric (Φ ~ 1) and fuel-lean (Φ ~ 0.1) conditions. researchgate.netresearchgate.net Under these conditions, the destruction efficiency of this compound is significantly higher than in pyrolysis, with up to 99% destruction observed at 740 °C with a residence time of 0.06 seconds. researchgate.net In addition to the hydrocarbon products seen in pyrolysis, oxidation experiments detect significant levels of carbon monoxide, carbon dioxide, sulfur dioxide, and formaldehyde. researchgate.net
Table 3: Flow Reactor Operating Conditions for this compound Oxidation researchgate.netresearchgate.net
| Parameter | Value |
| Initial DES Conc. | ~100 ppm |
| Temperature Range | 630 - 740 °C |
| Equivalence Ratios (Φ) | ~1 (near-stoichiometric), ~0.1 (fuel-lean) |
| Destruction Efficiency | Up to 99% at 740 °C |
The oxidation of alkyl sulfides, including this compound, is initiated by the abstraction of a hydrogen atom, often by hydroxyl (OH) radicals, to form an alkyl sulfide radical. researchgate.netcmjpublishers.com This radical subsequently reacts with molecular oxygen (O₂) to form a peroxy radical. researchgate.netcmjpublishers.com
For related alkyl sulfides, such as methyl ethyl sulfide, this process leads to the formation of chemically activated and stabilized peroxyl radical adducts. researchgate.net For example, the reaction of the CH₃SCH₂CH₂• radical with O₂ forms an energized peroxy adduct (CH₃SCH₂CH₂OO•) with a calculated well depth of 34.1 kcal mol⁻¹. researchgate.net These energized adducts can then undergo further reactions. researchgate.net The subsequent pathways for these peroxy radicals are complex and can involve isomerization or reactions with other atmospheric species like nitric oxide (NO) or hydroperoxy radicals (HO₂). acs.orgacs.org This chemistry is crucial as it governs the formation of final oxidation products such as sulfur dioxide and various organic sulfur compounds. researchgate.netcmjpublishers.com
Role of Hydroxyl Radicals in Oxidation
The oxidation of this compound in various environments is significantly influenced by the presence of hydroxyl radicals (HO•). These highly reactive species initiate a complex, multi-step oxidation process. The reaction between thioethers, such as this compound, and hydroxyl radicals proceeds through two main consecutive steps: the formation of an adduct radical followed by heterolytic cleavage. nih.gov The initial step involves the addition of the hydroxyl radical to the sulfur atom, forming a sulfur-oxygen bond. nih.govaip.org
Photocatalytic Oxidation over Titanium Dioxide-Based Catalysts
The photocatalytic oxidation (PCO) of this compound (DES) over titanium dioxide (TiO₂) based catalysts is an effective method for its degradation. When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which in turn produce highly reactive oxygen species, including hydroxyl radicals, that oxidize the DES. nih.govariel.ac.il The process converts this compound into various intermediate products before complete mineralization.
The main routes of the reaction mechanism involve C-S bond cleavage, S-oxidation, and C-oxidation. ariel.ac.il The specific surface area of the TiO₂ catalyst plays a crucial role, with higher surface areas correlating to a greater quantity of converted this compound. ariel.ac.il However, the catalysts tend to show deactivation over time, typically within a range of 100-300 minutes of reaction. ariel.ac.il The efficiency of the process is also influenced by environmental conditions. At low light intensities, increased humidity can enhance the conversion of DES, whereas, at high light intensities, it can have an adverse effect. ariel.ac.il
Composite catalysts, such as TiO₂/SiO₂, have demonstrated significantly higher PCO rates compared to pure TiO₂. The turnover frequency (TOF) for TiO₂/SiO₂ photocatalysts was found to be 3.5 times higher than for pure TiO₂, indicating enhanced efficiency in mineralizing DES. nih.gov
Table 1: Products of this compound Photocatalytic Oxidation over TiO₂
| Product Type | Gaseous Phase Products | Surface Products (extracted) | Final Mineralization Products |
|---|---|---|---|
| Major Intermediates | Diethyl disulfide ((C₂H₅)₂S₂), Acetaldehyde (B116499) (CH₃CHO), Ethanol (B145695) (CH₃CH₂OH), Ethylene (C₂H₄), Formic acid | Diethyl disulfide ((C₂H₅)₂S₂), Diethyl trisulfide ((C₂H₅)₂S₃), Diethyl sulfoxide (B87167) ((C₂H₅)₂SO), Diethyl sulfone ((C₂H₅)₂SO₂) | Carbon dioxide (CO₂), Water (H₂O), Sulfate (B86663) ions (SO₄²⁻), Carbon monoxide (CO) |
| Trace Intermediates | Acetic acid (CH₃COOH), S-ethyl thioacetate (B1230152) (C₂H₅SC(O)CH₃), Sulfur dioxide (SO₂) | Ethyl 2-hydroxyethyl sulfide (C₂H₅SCH₂CH₂OH) |
Data sourced from multiple studies. nih.govariel.ac.il
Interactions with Halogens and Electron Acceptors
Formation of Charge-Transfer Complexes with Iodine
This compound, acting as an electron donor, interacts with iodine, an electron acceptor, to form a charge-transfer (CT) complex. This interaction has been studied in the vapor phase, revealing thermodynamic and spectral properties that differ from those observed in solution. The formation of a 1:1 adduct is a key feature of this interaction. acs.org
The this compound-iodine complex is considered one of the stronger charge-transfer complexes with iodine. acs.org Spectrophotometric studies in the vapor phase were conducted in the temperature range of 94-127°C. acs.org The differences in properties between the vapor phase and solution are attributed to solvent effects, which are less pronounced for stronger complexes like this compound-iodine compared to weaker complexes such as those formed with benzene (B151609) or diethyl ether. acs.org
Table 2: Thermodynamic and Spectral Properties of the this compound-Iodine Complex (Vapor Phase)
| Property | Value |
|---|---|
| Temperature Range | 94-127 °C |
| Complex Stoichiometry | 1:1 |
| Wavelength of Maximum Absorption (λmax) | ~290 µm |
Data based on vapor-phase studies. acs.org
Reactions with Bromine and Chlorine
This compound reacts with halogens like bromine and chlorine, leading to the formation of halogenated sulfur compounds.
Reaction with Bromine: The reaction of this compound with bromine is expected to yield addition products. A related compound, dibromothis compound, can be produced by the reaction of bromine with thiodiglycol. wikipedia.org This suggests that the sulfur atom in this compound is susceptible to attack by bromine, likely leading to the formation of a bromosulfonium bromide intermediate which can then undergo further reactions.
Reaction with Chlorine: The chlorination of this compound can be understood by analogy with the well-studied chlorination of dimethyl sulfide. The reaction with reagents like sulfuryl chloride proceeds vigorously. acs.org The process typically involves a stepwise substitution of hydrogen atoms on the alkyl chains with chlorine atoms. It is observed that one methyl group tends to be fully chlorinated before the second one is attacked. acs.org By extension, the reaction of this compound with chlorine likely produces a series of chlorinated this compound derivatives. The reaction can be controlled by conducting it in the vapor phase in the presence of a diluent gas to favor the formation of monochlorinated products and prevent unwanted side reactions or explosive decompositions. google.com The reaction of chlorine atoms with dialkyl sulfides is also a potential, though minor, source of chloroalkanes in the marine boundary layer. escholarship.org
Mechanisms of Adsorption and Sorption
Sorption on Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) have emerged as highly effective sorbents for this compound due to their high porosity, large surface areas, and tunable chemical properties. mdpi.com Porphyrin-based aluminum MOFs, in particular, have shown exceptional performance in capturing this compound vapor. nih.gov
The sorption mechanism involves specific molecular-level interactions between the this compound molecule and the MOF structure. The primary binding sites on the porphyrin aluminum MOF have been identified as the μ(O–H) (hydroxyl) and COO⁻ (carboxylate) groups of the organic linker. nih.govresearchgate.net The interaction of this compound with these sites drives the adsorption process.
Kinetic studies reveal that the sorption process follows the Langmuir adsorption model. nih.govresearchgate.net Depending on the time interval, the kinetics can be described by either a pseudo-first-order or pseudo-second-order rate law. For the pseudo-first-order model, a rate constant (k_obs) of 0.165 ± 0.017 min⁻¹ has been reported. nih.gov These MOFs exhibit a very high sorption capacity for this compound. For one porphyrin aluminum MOF, the adsorbed amount reached 36.5 wt. %, which corresponds to 365 mg of this compound per gram of sorbent—one of the highest values reported for any sorbent material. nih.govresearchgate.net A significant advantage of these MOF-based sorbents is their facile regeneration, which can often be achieved by gentle heating without the need for chemical treatments. nih.govresearchgate.net
Table 3: Sorption Characteristics of this compound on a Porphyrin Aluminum MOF
| Parameter | Finding |
|---|---|
| Primary Binding Sites | μ(O–H) and COO⁻ groups of the linker nih.govresearchgate.net |
| Kinetic Model | Langmuir Adsorption (Pseudo-first or pseudo-second order) nih.govresearchgate.net |
| Pseudo-first-order Rate Constant (kobs) | 0.165 ± 0.017 min⁻¹ nih.gov |
| Maximum Sorption Capacity | 36.5 wt. % (365 mg/g) nih.govresearchgate.net |
| Regeneration | Facile regeneration via gentle heating nih.govresearchgate.net |
Kinetic Models of Adsorption (Langmuir Adsorption Model, Pseudo-First Order)
The adsorption kinetics of this compound onto Metal-Organic Frameworks (MOFs) have been investigated to understand the rate and mechanism of uptake. Studies on various porphyrin aluminum MOFs have shown that the sorption process is well-described by the Langmuir adsorption model. rsc.orgnih.govresearchgate.net This model assumes that adsorption occurs at specific homogeneous sites within the adsorbent, forming a monolayer on the surface.
The kinetics of this compound sorption on these MOFs often follow a pseudo-first-order rate law. rsc.orgnih.govresearchgate.net This indicates that the rate of adsorption is proportional to the number of available active sites. For instance, the sorption of this compound on a zinc porphyrin aluminum MOF (actAl-MOF-TCPPZn) was found to adhere to a pseudo-first-order kinetic model with an observed rate constant (robs) of 0.442 ± 0.056 min-1. rsc.orgrsc.org Similarly, a porphyrin aluminum MOF (compound 2) exhibited pseudo-first-order Langmuir adsorption kinetics with a rate constant of 0.165 ± 0.017 min−1. nih.govnih.gov In another study involving a copper porphyrin aluminum MOF, the sorption kinetics also obeyed the Langmuir model with a pseudo-first-order rate law, yielding an effective rate constant (keff) of 0.95 ± 0.05 min−1. researchgate.net
It has been noted that depending on the time interval, the adsorption process can sometimes be described by either pseudo-first-order or pseudo-second-order rate laws, though the former is frequently reported in the initial stages of adsorption. nih.govresearchgate.net The adherence to the pseudo-first-order model suggests that the initial rate of adsorption is primarily limited by the concentration of available binding sites on the MOF.
Binding Site Characterization in MOFs
The effective adsorption of this compound by Metal-Organic Frameworks (MOFs) is contingent on the specific interactions between the this compound molecule and the active sites within the framework. Characterization of these binding sites has been accomplished through a combination of experimental techniques and computational studies.
Experimental evidence from in-situ time-dependent Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy has been crucial in identifying the primary binding locations. For several porphyrin aluminum MOFs, the primary binding sites for this compound have been identified as the μ(O–H) and carboxylate (COO⁻) groups present on the organic linkers of the framework. rsc.orgnih.govrsc.org The interaction with these groups is detected by characteristic shifts in their respective spectroscopic peaks upon exposure to this compound vapor. rsc.orgrsc.org
Further mechanistic details have been elucidated using Raman and photoluminescence (PL) spectroscopy. rsc.orgrsc.org For instance, in a zinc-containing porphyrin MOF, the interaction of this compound with the metalloporphyrin ring was confirmed by the preferential quenching of photoluminescence from the purely electronic Q(0-0) band and a significant increase in the signal of the vibronic Q(0-1) band. rsc.orgrsc.org
In addition to the primary sites, other parts of the MOF structure can also contribute to the binding of this compound. In a copper-containing porphyrin aluminum MOF, the binding sites were found to include the µ(O–H) and COO⁻ groups, as well as the phenyl and pyrrole (B145914) groups of the linker. researchgate.net
Quantum chemical Density Functional Theory (DFT) computations have provided additional insights into these interactions. rsc.orgnih.gov For example, DFT calculations using small cluster models have supported the experimental findings, indicating a strong interaction between the sulfur atom of the this compound molecule, which possesses lone pairs of electrons, and the functional groups within the MOF. rsc.org The calculated binding energy for the interaction of this compound with a model HOAl motif was found to be -18.7 kcal/mol, indicating a relatively strong adsorption. rsc.org These computational studies help to rank the strength of bonding to different sites within the MOF structure. researchgate.net
Coordination Chemistry of Diethyl Sulfide
Diethyl Sulfide (B99878) as a Lewis Base and Ligand
Diethyl sulfide, with the chemical formula (CH₃CH₂)₂S, is an organosulfur compound that functions as a Lewis base. wikipedia.org The sulfur atom possesses lone pairs of electrons that can be donated to a Lewis acid (an electron acceptor), such as a metal ion. This electron-donating ability allows it to act as a ligand in coordination chemistry. myskinrecipes.comwikiwand.com
Classified as a soft ligand, this compound preferentially forms stable bonds with soft metal ions, a concept described by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.orgwikiwand.com Its capacity as a ligand enables its use in the synthesis of various coordination compounds and as a component in catalyst systems. myskinrecipes.comresearchgate.net
Formation of Coordination Complexes
The ability of this compound to donate its sulfur electrons facilitates the formation of a variety of coordination complexes with transition metals.
Platinum(II) Complexes, e.g., cis-PtCl₂(S(CH₂CH₃)₂)₂
A representative example of a this compound coordination compound is dichlorobis(this compound)platinum(II), often denoted as PtCl₂(S(Et)₂)₂. samaterials.com This complex typically exists as the cis-isomer, cis-PtCl₂(S(CH₂CH₃)₂)₂. wikipedia.orgwikiwand.com In this square planar complex, the central platinum(II) ion is coordinated to two chloride ions and two this compound ligands. samaterials.com The reaction of cis- and trans-dichlorobis(this compound)platinum(II) with tin(II) chloride has also been studied, leading to the formation of trichlorostannylplatinum(II) complexes. tandfonline.com
Properties of Dichlorobis(this compound)platinum(II)
| Property | Value |
|---|---|
| Chemical Formula | (C₄H₁₀S)₂PtCl₂ |
| Molecular Weight | 446.36 g/mol |
| CAS Number | 15442-57-6 |
| Form | White or off-white powder |
| Synonyms | cis-Bis(this compound)platinum(II) chloride, cis-Dichlorobis(diethylsulfide)platinum(II) |
Data sourced from Stanford Advanced Materials. samaterials.com
Role in the Synthesis of Other Platinum Complexes
Dichlorobis(this compound)platinum(II) serves as a valuable precursor and starting material for the synthesis of other, more complex platinum compounds. samaterials.com The this compound ligands can be substituted by other ligands, allowing for the systematic construction of new platinum complexes with desired properties for research and industrial applications. samaterials.com For instance, mono and dinuclear bis(ortho-tolyl)platinum(II) compounds have been synthesized containing this compound ligands, which themselves can act as precursors. ub.edu
Coordination with Copper(I) Thiocyanate (B1210189)
This compound is widely used as a coordinating solvent for the deposition of copper(I) thiocyanate (CuSCN), a p-type semiconductor used in optoelectronic devices. researchgate.netx-mol.netrsc.org Research shows that this compound coordinates strongly with the copper(I) ions at the surface of CuSCN crystallites. x-mol.netresearchgate.net This coordination directly influences the microstructure of the CuSCN thin films by stabilizing polar crystalline surfaces. x-mol.net While essential for dissolving and processing CuSCN, this strong interaction can also lead to the formation of a different coordination polymer, potentially creating defects within the material. researchgate.netrsc.org The coordination of this compound plays a critical role in controlling the morphology and ultimately the hole transport properties of the semiconductor films. rsc.org
Ligating Properties in Comparison to Other Sulfur Ligands (e.g., Disulfides, Dimethyl Sulfide)
The ligating ability of this compound can be understood by comparing it to other organosulfur ligands, such as dimethyl sulfide (a thioether) and dimethyl disulfide (a disulfide).
Versus Dimethyl Sulfide : Both this compound and dimethyl sulfide are thioethers and act as soft Lewis bases. wikipedia.orgwikipedia.org Their ligating properties are generally similar, though the bulkier ethyl groups in this compound can introduce greater steric hindrance compared to the methyl groups in dimethyl sulfide, which can influence the geometry and stability of the resulting metal complexes.
Versus Disulfides : Studies comparing thioethers and disulfides show that the thioether moiety (R-S-R) exhibits more pronounced ligating properties towards borderline and soft metal ions than the disulfide group (R-S-S-R). rsc.org For example, stability constant measurements for 1:1 complexes with various metal ions in aqueous solution demonstrate that dimethyl sulfide forms stronger complexes with soft metal ions like Ag⁺ and borderline ions like Cd²⁺ compared to dimethyl disulfide. rsc.org Spectrophotometric studies including this compound confirm this trend, indicating that thioethers are generally stronger ligands than disulfides for these types of metals. rsc.org
Impact on Catalytic Activity and Stability
The presence of this compound as a ligand can significantly impact the performance of metal catalysts.
In the hydrosilylation of olefins, the addition of excess this compound to the Karstedt catalyst (a platinum(0) complex) has been shown to prevent the agglomeration of platinum particles. researchgate.net This stabilization of the active catalytic species leads to higher reaction rates. For example, in the hydrosilylation of trimethylsilyl-4-pentenoate with tetrakis(dimethylsilylethyl)silane, the product yield increased from 10% without this compound to 57% with its addition. researchgate.net This demonstrates that this compound can act as a stabilizing agent, enhancing both the activity and stability of the platinum catalyst. researchgate.net
Conversely, in other catalytic systems, the strong adsorption of sulfur compounds can lead to catalyst deactivation. For instance, during the photocatalytic oxidation of this compound itself over TiO₂, the accumulation of sulfur-containing intermediates on the catalyst surface can hinder the process. mdpi.com
Advanced Analytical Methodologies for Diethyl Sulfide
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of volatile organic compounds like diethyl sulfide (B99878). It allows for the separation of the analyte from complex mixtures prior to its detection and quantification.
Gas Chromatography-Mass Spectrometry (GC/MS) for Analysis of Pyrolysis Products
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical method used to characterize complex materials, including polymers and non-volatile organic matter, that are not suitable for direct injection into a gas chromatograph. pnnl.goveag.com The sample is subjected to controlled thermal degradation in an inert atmosphere, breaking it down into smaller, more volatile fragments known as pyrolyzates. eag.comcore.ac.uk These fragments are then swept into the GC column for separation and subsequently identified by the mass spectrometer. core.ac.uk
When analyzing a substance like diethyl sulfide, Py-GC/MS can be used to study its thermal decomposition pathways. The high temperature of the pyrolyzer provides the energy to break the chemical bonds in the this compound molecule, primarily the carbon-sulfur bonds. The resulting mixture of smaller volatile compounds is separated by the GC and identified by their mass spectra. This technique is crucial for understanding the thermal stability and degradation products of sulfur-containing compounds. pnnl.govresearchgate.net
Table 1: Potential Pyrolysis Products of this compound
| Potential Product | Chemical Formula | Note |
|---|---|---|
| Ethane | C₂H₆ | Formed from the ethyl groups. |
| Ethene | C₂H₄ | Formed via beta-elimination reactions. |
| Ethanethiol (B150549) | C₂H₅SH | A primary cleavage product. |
Gas Chromatography with Flame Photometric Detection (GC-FPD) for Volatile Sulfur Compounds
Gas Chromatography with a Flame Photometric Detector (GC-FPD) is a highly selective and sensitive technique for the analysis of sulfur-containing compounds. ekotechlab.plucp.pt The FPD is specifically designed to detect light emitted from specific elements as they are combusted in a hydrogen-rich flame. ekotechlab.plresearchgate.net When sulfur compounds, such as this compound, are introduced into the flame, excited S₂ dimers are formed. As these excited molecules return to their ground state, they emit light in a characteristic wavelength band around 394 nm. ekotechlab.pl A photomultiplier tube equipped with an optical filter specific to this wavelength measures the light intensity, which is proportional to the amount of sulfur in the sample.
This method is widely used for the determination of volatile sulfur compounds in various samples, including natural gas, beverages like wine, and process gas streams. ekotechlab.plucp.ptamericanlaboratory.com The selectivity of the FPD allows for the detection of trace levels of this compound even in the presence of high concentrations of co-eluting hydrocarbons, which can cause a quenching effect in some detectors. americanlaboratory.com Pulsed Flame Photometric Detectors (PFPD) offer further improvements in selectivity and sensitivity. americanlaboratory.com
Table 2: Typical GC-FPD Parameters for Sulfur Compound Analysis
| Parameter | Typical Setting/Value | Purpose |
|---|---|---|
| Detector | Flame Photometric Detector (FPD) | Selective detection of sulfur and phosphorus. scholaris.ca |
| Optical Filter | 394 nm | Isolates the characteristic emission of S₂ dimers. ekotechlab.pl |
| Flame Gases | Hydrogen and Air | Creates the flame for combustion and excitation. |
| Column Type | Capillary Column (e.g., DB-1, Select Low Sulfur) | Separates volatile compounds based on boiling point and polarity. americanlaboratory.com |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
Gas Chromatography with Electron Capture Detection (GC-ECD)
The Gas Chromatography-Electron Capture Detector (GC-ECD) is an extremely sensitive detector that is selective for compounds with electronegative functional groups, such as halogens, peroxides, and nitro groups. measurlabs.comchromatographyonline.com The detector contains a radioactive source (typically Nickel-63) that emits beta particles (electrons). scioninstruments.com These electrons ionize the carrier gas (usually nitrogen), creating a steady baseline current between two electrodes. chromatographyonline.com When an electronegative analyte like a halogenated compound passes through the detector, it captures some of the free electrons, causing a decrease in the standing current. chromatographyonline.comscioninstruments.com This drop in current is measured as the signal.
While the ECD is most renowned for its sensitivity to halogenated compounds like pesticides and polychlorinated biphenyls (PCBs), it can also detect certain sulfur compounds. measurlabs.comacs.org Its response to this compound is generally much lower than that of a sulfur-specific detector like the FPD. The utility of GC-ECD for this compound analysis is therefore limited and typically applied in specific contexts where high sensitivity to other co-contaminants is also required or when derivatization is employed to introduce highly electronegative tags onto the molecule. science.gov
Solid Phase Microextraction (SPME) coupled with GC/MS
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. sigmaaldrich.comchromatographyonline.com It utilizes a fused silica (B1680970) fiber coated with a thin layer of a sorbent material (a polymer or an adsorbent). sigmaaldrich.com The fiber is exposed to a sample, either by direct immersion or by exposure to the headspace above the sample. Analytes, such as volatile this compound, partition from the sample matrix onto the fiber coating. nih.gov
After an equilibrium or a set exposure time, the fiber is withdrawn and inserted directly into the hot injection port of a gas chromatograph. sigmaaldrich.com The high temperature desorbs the trapped analytes from the fiber onto the GC column for separation and subsequent analysis by a detector, typically a mass spectrometer (MS). chromatographyonline.comfree.fr The coupling of SPME with GC/MS is a widely used method for the analysis of volatile and semi-volatile organic compounds in environmental, food, and forensic samples. sigmaaldrich.comresearchgate.net It has been successfully used to assess and quantify volatile sulfur compounds, including this compound, in complex gaseous samples. nih.govsigmaaldrich.com
Table 4: Common SPME Fiber Coatings for Volatile Sulfur Compounds
| Fiber Coating | Abbreviation | Primary Application |
|---|---|---|
| Polydimethylsiloxane | PDMS | General purpose for nonpolar volatile compounds. |
| Carboxen/Polydimethylsiloxane | CAR/PDMS | For small volatile molecules and gases. nih.gov |
Spectroscopic Characterization
Spectroscopic methods are used to probe the molecular structure of this compound by observing its interaction with electromagnetic radiation. Data from techniques such as mass spectrometry, infrared spectroscopy, and UV/Visible spectroscopy provide a characteristic molecular fingerprint.
Mass Spectrometry (MS): In electron ionization mass spectrometry, this compound (molecular weight 90.19) fragments in a predictable pattern. nist.gov The mass spectrum shows a molecular ion peak (M+) at m/z 90. Key fragment ions are observed at m/z 61 ([M-C₂H₅]⁺) and m/z 75 ([M-CH₃]⁺), corresponding to the loss of an ethyl and a methyl group, respectively. nist.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups. Strong bands associated with C-H stretching of the ethyl groups appear in the 2850-3000 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the 600-800 cm⁻¹ region. nist.gov
UV/Visible Spectroscopy: Simple thioethers like this compound exhibit weak absorption bands in the ultraviolet region. These absorptions are due to n → σ* electronic transitions involving the non-bonding electrons on the sulfur atom. For this compound in the gas phase, a characteristic absorption maximum is observed around 200 nm. nist.gov
Table 5: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations |
|---|---|
| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺): m/z 90. Major Fragments: m/z 61, 75. nist.gov |
| Infrared (IR) Spectroscopy | C-H stretching: ~2850-3000 cm⁻¹. C-S stretching: ~600-800 cm⁻¹. nist.gov |
| UV/Visible Spectroscopy | Absorption Maximum (λmax): ~200 nm (gas phase). nist.gov |
Fourier Transform Infrared (FTIR) Spectroscopy in Reaction Monitoring
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions involving this compound. By tracking the changes in vibrational frequencies of functional groups, FTIR allows for the identification of reactants, intermediates, and products, providing insights into reaction kinetics and pathways.
In studies of the gas-phase photocatalytic oxidation of this compound, FTIR spectroscopy has been employed to analyze both gaseous products and surface-adsorbed species. During the oxidation process over a TiO2 catalyst, researchers identified gaseous intermediates such as acetaldehyde (B116499) and ethylene (B1197577), and surface intermediates like diethylsulfone and carboxylates. The final products of complete oxidation were determined to be carbon dioxide, water, and surface sulfate (B86663) species. The accumulation of these sulfate species on the catalyst surface was linked to its deactivation. Similarly, in high-temperature oxidation experiments of this compound in a turbulent flow reactor, FTIR, in conjunction with gas chromatography/mass spectrometry (GC/MS), was used to quantify the evolution of species like SO2, CO, and C2H6 as a function of residence time.
The characteristic infrared absorption bands of this compound provide a clear spectral signature for monitoring its consumption during a reaction.
Table 1: Characteristic FTIR Absorption Bands of this compound (Gas Phase)
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| 2975 | C-H asymmetric stretching in CH3 |
| 2935 | C-H asymmetric stretching in CH2 |
| 2875 | C-H symmetric stretching in CH3 |
| 1455 | C-H bending (scissoring) in CH2 and asymmetric bending in CH3 |
| 1380 | C-H symmetric bending (umbrella) in CH3 |
| 1260 | CH2 wagging |
| 785 | CH2 rocking |
This table presents a summary of the main vibrational modes for this compound. The exact peak positions can vary slightly based on the phase (gas, liquid, solid) and solvent.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Mechanistic Studies
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive variant of FTIR that is exceptionally well-suited for mechanistic studies of reactions occurring at liquid-solid or gas-solid interfaces. This technique allows for the in situ characterization of adsorbed molecules, intermediates, and products directly on a surface, such as a catalyst or electrode, providing molecular-level information about reaction pathways.
While specific ATR-FTIR studies focused solely on this compound are not extensively documented in the literature, the methodology has been widely applied to investigate the surface chemistry of similar organosulfur compounds and other molecules. For instance, in the field of heterogeneous catalysis, ATR-FTIR is used to probe the adsorption and reaction of molecules on catalyst surfaces. By immobilizing a thin film of catalyst nanoparticles on an ATR crystal, researchers can monitor the vibrational spectra of adsorbed species in real-time as reactants are introduced.
This approach can elucidate key mechanistic steps, such as:
Adsorption Geometry: Determining how this compound binds to a surface (e.g., through the sulfur atom) by observing shifts in the C-S or C-H vibrational modes.
Identification of Surface Intermediates: Detecting transient species formed on the catalyst surface during reactions like oxidation or hydrogenation. For example, the formation of sulfoxides or sulfones from thioethers can be tracked by the appearance of characteristic S=O stretching bands.
Kinetic and Thermodynamic Analysis: By monitoring the concentration of surface species over time and under different conditions (temperature, pressure), kinetic and thermodynamic parameters for elementary reaction steps can be determined.
Given its capabilities, ATR-FTIR represents a valuable tool for future mechanistic investigations into the heterogeneous reactions of this compound, such as its role in catalyst poisoning or its transformation in environmental systems.
UV Spectrophotometry for Charge-Transfer Complexes
This compound, acting as an electron donor (Lewis base), can form charge-transfer (CT) complexes with electron acceptors (Lewis acids) like iodine. These complexes exhibit a new, distinct absorption band in the ultraviolet-visible (UV-Vis) spectrum that is not present in the spectra of the individual components. UV spectrophotometry is the primary technique used to characterize the formation and properties of these complexes.
The interaction between this compound and iodine has been studied in both the vapor phase and in inert solvents like n-heptane. The formation of the 1:1 complex can be represented by the equilibrium: (C₂H₅)₂S + I₂ ⇌ (C₂H₅)₂S·I₂
By measuring the absorbance of the CT band at various concentrations and temperatures, key thermodynamic parameters such as the equilibrium constant (Kc), enthalpy (ΔH°), and entropy (ΔS°) of complex formation can be determined using methods like the Benesi-Hildebrand equation. These studies reveal that the this compound-iodine complex is one of the stronger charge-transfer complexes with iodine, and its properties are influenced by the surrounding medium (vapor vs. solvent).
Table 3: Spectral and Thermodynamic Properties of the this compound-Iodine Charge-Transfer Complex
| Property | Vapor Phase | n-Heptane Solution |
|---|---|---|
| λmax (CT band) | 290 nm | 308 nm |
| Kc (at 25°C) | 271 L/mol | 1340 L/mol |
| -ΔH° (Enthalpy) | 7.8 kcal/mol | 9.8 kcal/mol |
| -ΔS° (Entropy) | 16.1 cal/(mol·K) | 21.6 cal/(mol·K) |
| εmax (Molar Absorptivity) | 27,600 L/(mol·cm) | 13,800 L/(mol·cm) |
Data compiled from vapor-phase and solution-phase studies. nih.govrsc.org These values highlight the significant effect of the solvent on the complex's stability and spectral properties.
Microwave, Millimeter Wave, and Far-Infrared Spectroscopy for Related Compounds
Ethyl methyl sulfide exists as two stable rotational isomers (conformers): trans and gauche. The rotational spectra for both conformers have been measured in the frequency range of 72–116.5 GHz. nih.gov The analysis of these spectra allows for the precise determination of rotational and centrifugal distortion constants. Such data is crucial for unambiguously identifying molecules in complex mixtures, such as in interstellar space, and for providing benchmark data for quantum chemical calculations.
The observation of splittings in the rotational transitions also allows for the experimental determination of the energy barrier to internal rotation of the methyl groups. For ethyl methyl sulfide, the V₃ hindered internal rotation barrier has been determined for both the trans and gauche species.
Table 4: Experimental Rotational Constants for Ethyl Methyl Sulfide Conformers (MHz)
| Parameter | trans-Ethyl Methyl Sulfide | gauche-Ethyl Methyl Sulfide |
|---|---|---|
| A (Rotational Constant) | 16428.1823 | 11139.6385 |
| B (Rotational Constant) | 2901.3289 | 3582.0298 |
| C (Rotational Constant) | 2588.0877 | 2969.8390 |
Data from millimeter-wave spectroscopic studies. nih.gov These constants define the principal moments of inertia of the molecule.
Electrochemical Methods for Sulfide Detection (General Context)
Electrochemical methods offer a highly sensitive, rapid, and often low-cost approach for the detection of sulfide ions (S²⁻) and hydrogen sulfide (H₂S) in various media. While not typically used for the direct analysis of this compound, these methods are fundamental in the broader context of sulfide analysis, which is relevant in environmental monitoring and biological studies where this compound might be a precursor or product.
The primary electrochemical techniques for sulfide detection include potentiometry, voltammetry, and amperometry. pnas.org
Potentiometry: This method commonly uses ion-selective electrodes (ISEs), particularly the sulfide ISE, which has a membrane typically made of silver sulfide (Ag₂S). The electrode develops a potential that is logarithmically proportional to the activity of sulfide ions in the sample. This is one of the most widely used methods for sulfide determination in aqueous solutions.
Voltammetry and Amperometry: These techniques involve applying a potential to an electrode and measuring the resulting current. Sulfide can be detected by its oxidation at the electrode surface. Various voltammetric methods, such as cyclic voltammetry, differential pulse voltammetry, and stripping voltammetry, are employed to enhance sensitivity and selectivity. Amperometric sensors measure the current at a fixed potential and are well-suited for real-time monitoring applications, such as in biosensors. pnas.org
Electrochemical Biosensors: These devices couple a biological recognition element (like an enzyme) with an electrochemical transducer. For instance, sensors based on the inhibition of enzymes like cytochrome c oxidase by hydrogen sulfide have been developed. Other biosensors utilize specific reactions that consume or produce an electroactive species in the presence of sulfide.
A significant challenge in the electrochemical detection of sulfide is electrode fouling or "poisoning," where elemental sulfur or metal sulfides passivate the electrode surface, reducing its sensitivity over time. Research in this area focuses on developing new electrode materials (e.g., modified carbon electrodes, nanomaterials) and detection schemes (e.g., pulse amperometry) to mitigate these effects. pnas.org
Table 5: Overview of Electrochemical Methods for General Sulfide Detection
| Technique | Principle | Typical Application | Key Advantages |
|---|---|---|---|
| Ion-Selective Electrode (ISE) | Potentiometry; measures potential difference related to S²⁻ activity. | Water quality analysis, biological samples. | Simple, wide dynamic range. |
| Anodic Stripping Voltammetry (ASV) | Voltammetry; preconcentration of a metal sulfide on the electrode, followed by stripping. | Trace analysis in environmental samples. | Very low detection limits. |
| Cyclic Voltammetry (CV) | Voltammetry; measures current response to a triangular potential sweep. | Mechanistic studies of sulfide oxidation. | Provides information on reaction kinetics. |
| Amperometry | Measures current at a constant applied potential. | Continuous monitoring, biosensors. | Fast response, suitable for real-time detection. |
Other Analytical Approaches
Beyond the specific spectroscopic and electrochemical methods detailed, gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of this compound. Due to its volatility, this compound is ideally suited for GC analysis. The choice of detector is critical and is tailored to the specific requirements of the analysis, such as sensitivity and selectivity.
Common GC detector configurations for this compound analysis include:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and versatile combination. It provides not only retention time data for identification but also mass spectra, which give a definitive molecular fingerprint of the compound and its fragments. It is widely used for the identification of this compound in complex matrices.
Gas Chromatography-Flame Photometric Detector (GC-FPD): The FPD is highly selective for sulfur-containing compounds. It works by combusting the column effluent in a hydrogen-rich flame and measuring the chemiluminescence emitted by sulfur species (around 394 nm). This makes it an excellent choice for selectively detecting trace amounts of this compound in samples containing many other non-sulfur compounds, such as in food and beverage analysis or environmental air monitoring.
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD): This detector offers even greater selectivity and sensitivity for sulfur compounds than the FPD. It provides a linear and equimolar response to sulfur compounds, simplifying quantification.
These chromatographic methods are frequently employed for the determination of this compound in diverse samples, including wine, beer, and wastewater. researchgate.net
Gravimetric Methods in Adsorption Studies
Gravimetric analysis is a quantitative method based on measuring the mass of a substance. uohyd.ac.in In the context of adsorption studies, gravimetric methods are employed to determine the amount of an adsorbate, such as this compound, taken up by a specific adsorbent material. This is typically achieved by measuring the change in mass of the adsorbent material before and after exposure to the vapor of the substance being studied.
These studies are critical for developing effective filters and sorbents for volatile sulfur compounds. Research has been conducted on the adsorption of this compound, a simulant for sulfur mustard, on various grades of active carbons. researchgate.net In these experiments, the kinetics of adsorption are analyzed using models like the linear driving force (LDF) and Fickian diffusion models. researchgate.net Gravimetric techniques allow for the determination of key kinetic parameters that describe the adsorption process. researchgate.net
Dynamic gravimetric sorption instruments, which can operate under both vacuum and ambient flow conditions, offer a versatile platform for such analyses. azom.com These instruments can precisely measure the mass change of an adsorbent as it is exposed to controlled concentrations of this compound vapor, yielding detailed adsorption and desorption isotherms. azom.com
Research Findings: Studies on the adsorption of this compound on impregnated active carbons at 36 ± 1 °C have yielded significant data regarding the efficiency of these materials. The equilibration capacity, which represents the maximum amount of this compound adsorbed per unit mass of the adsorbent, is a key parameter determined through these gravimetric studies. researchgate.net
The table above outlines key kinetic parameters determined in gravimetric adsorption studies of this compound. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For a pure sample of this compound, this method confirms its identity and purity by quantifying the mass percentages of carbon, hydrogen, and sulfur. The analysis is performed using an elemental analyzer, which combusts the sample under controlled conditions and measures the resulting combustion products (e.g., CO₂, H₂O, and SO₂).
The molecular formula for this compound is C₄H₁₀S. nist.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and sulfur (32.06 u), the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results are compared to verify the sample's integrity.
The table above shows the theoretical elemental composition of this compound (C₄H₁₀S), with a molecular weight of 90.19 g/mol . nist.govchemeo.com
Mass Spectrometry in Material Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and structural elucidation of chemical compounds. In the characterization of materials involving this compound, mass spectrometry, often coupled with gas chromatography (GC/MS), is invaluable.
The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a chemical fingerprint. The molecular ion peak (M⁺) appears at an m/z corresponding to the molecular weight of the molecule (approximately 90 u). nist.gov Subsequent fragmentation leads to the formation of smaller, stable ions, creating a unique spectrum that allows for unambiguous identification.
Research Findings: In studies involving the interaction of this compound with other materials, such as catalysts or adsorbents, GC/MS is used to identify reaction products. For instance, when this compound was exposed to an activated carbon impregnated with CrO₃/NaOH, GC/MS analysis of the extracts identified diethyl sulfone as a reaction product. researchgate.net This demonstrates the utility of mass spectrometry in elucidating reaction mechanisms at the material interface.
The table above lists characteristic peaks in the electron ionization mass spectrum of this compound, which are used for its identification. nist.gov
Computational Chemistry and Theoretical Modeling of Diethyl Sulfide
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for studying the electronic structure and properties of molecules like diethyl sulfide (B99878). It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of applications.
DFT methods are extensively used to calculate the thermodynamic and kinetic parameters that govern the chemical reactions of diethyl sulfide. For instance, in studies of its pyrolysis and oxidation, various DFT functionals such as B3LYP, M062X, and ωB97XD have been employed alongside composite methods like CBS-QB3, G3MP2B3, and G4. researchgate.net These calculations are crucial for determining the thermochemical properties, including enthalpies and reaction well depths, of reactants, products, and transition states. researchgate.netresearchgate.net
For example, the reaction of the CH₂•SCH₂CH₃ radical with molecular oxygen (O₂) forms an energized peroxy adduct, •OOCH₂SCH₂CH₃. researchgate.net The well depth for this adduct has been calculated to be 26.4 kcal/mol at the CBS-Q//M062x/6-311+g(2d,p) level of theory. researchgate.net Similarly, for the reaction involving the CH₃SCH•CH₃ radical and O₂, the energized peroxy adduct CH₃SCH(OO•)CH₃ is formed with a calculated well depth of 30.2 kcal/mol at the CBS-QB3 level. researchgate.net The thermochemical data obtained from these DFT and ab initio calculations serve as the foundation for determining kinetic parameters for elementary reactions. researchgate.netresearchgate.net
Table 1: Calculated Reaction Well Depths for this compound Radical Reactions with O₂
| Reacting Radical | Peroxy Adduct | Calculated Well Depth (kcal/mol) | Computational Method |
|---|---|---|---|
| CH₂•SCH₂CH₃ | •OOCH₂SCH₂CH₃ | 26.4 | CBS-Q//M062x/6-311+g(2d,p) researchgate.net |
| CH₃SCH•CH₃ | CH₃SCH(OO•)CH₃ | 30.2 | CBS-QB3 researchgate.net |
| CH₃SCH₂CH₂• | CH₃SCH₂CH₂OO• | 34.1 | CBS-QB3 researchgate.net |
DFT computations have been instrumental in revealing the molecular-level interactions between this compound and various sorbent materials. Studies on the sorption of this compound on porphyrin aluminum metal-organic frameworks (MOFs) have used DFT to model the host-guest interactions. nih.govnih.gov These calculations help to identify the specific binding sites and understand the nature of the intermolecular forces.
In one such study, DFT computations showed that the binding of this compound to an aluminum-based MOF involves the μ(O-H) and carboxylate (COO-) groups of the MOF's linker. nih.govnih.gov The interaction is modeled as hydrogen bonding between the O-H group of the sorbent and the lone electron pairs of the sulfur atom in the this compound molecule. nih.gov This theoretical insight is consistent with experimental observations from in-situ ATR-FTIR spectroscopy. nih.govnih.gov DFT has also been used to investigate the sorption of this compound on other advanced materials, such as zinc-containing porphyrin aluminum MOFs, providing details on the bonding to the metalloporphyrin ring. rsc.org The adsorbed amount of this compound can be significant, with reports of up to 365 mg/g on certain MOFs, and DFT helps to elucidate the molecular modes of bonding in these highly loaded complexes. nih.govnih.govresearchgate.net
The exploration of potential energy surfaces (PES) is fundamental to understanding reaction mechanisms. wayne.edu DFT and other quantum chemical methods are used to map the PES for reactions involving this compound, locating stationary points such as minima (reactants and products) and first-order saddle points (transition states). wayne.edusemanticscholar.org
For the pyrolysis of this compound, a detailed reaction mechanism was developed where thermodynamic and kinetic parameters were based on DFT and ab initio calculations. researchgate.net The study of the reaction between dimethyl sulfide (a related compound) and hydroxyl radicals also involved extensive PES calculations to identify reaction channels, intermediate complexes, and transition states. semanticscholar.org Similarly, the potential energy surfaces for the reaction of the CH₂•SCH₂CH₃ radical with O₂ have been analyzed to understand the subsequent isomerization and dissociation pathways of the initially formed peroxy adduct. researchgate.net These analyses are critical for identifying the most favorable reaction pathways under different conditions. researchgate.netsemanticscholar.org
The electronic and geometric structure of this compound can be significantly altered upon ionization. A combined experimental and theoretical study investigated the change in hyperconjugation when this compound is ionized to its cationic form (DES⁺). rsc.orgresearchgate.net Hyperconjugation refers to the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, which leads to electron delocalization and stabilization.
Quantum RRK Analysis and Master Equation for Kinetic Parameters
To understand the kinetics of reactions that are dependent on pressure and temperature, theoretical models like the Quantum Rice-Ramsperger-Kassel (QRRK) theory and master equation analysis are employed. researchgate.netresearchgate.net These statistical theories are particularly important for describing unimolecular dissociation and chemically activated bimolecular reactions, which are common in the combustion and atmospheric chemistry of this compound. researchgate.netresearchgate.net
In studies of this compound pyrolysis and oxidation, the kinetics of chemically activated reactions, such as those between this compound-derived radicals and molecular oxygen, are analyzed using QRRK theory for the energy-dependent rate constant, k(E). researchgate.netresearchgate.net This is coupled with a master equation analysis to account for the effects of collisional deactivation and subsequent reactions over a range of temperatures and pressures. researchgate.netresearchgate.netcolab.ws This approach allows for the calculation of pressure fall-off behavior for unimolecular reactions and the branching ratios for chemically activated systems. researchgate.netresearchgate.net For instance, this methodology has been used to determine the temperature and pressure-dependent rate coefficients for the reactions of the energized adducts formed from this compound radicals and O₂, demonstrating that stabilization of the adduct is important at high pressure and low temperature, while subsequent reactions of the chemically activated adduct become dominant at atmospheric pressure and higher temperatures. researchgate.net
Sensitivity and Reaction Pathway Analysis in Reaction Mechanisms
Computational studies, particularly sensitivity and reaction pathway analyses, are crucial for understanding the complex chemical kinetics of this compound, often used as a simulant for mustard chemical warfare agents. researchgate.net These analyses help identify the most influential reactions within a detailed mechanism, providing insight into the formation of various products under different conditions, such as pyrolysis and oxidation. researchgate.netresearchgate.net
During the pyrolysis of this compound at atmospheric pressure and temperatures between 630 and 740 °C, a detailed kinetic model comprising 444 reactions among 28 molecules and 38 radical species was developed. researchgate.net Sensitivity analysis of this model identified the key reactions driving the decomposition process. researchgate.net The initial decomposition reactions and the subsequent production pathways for major species observed experimentally—such as ethylene (B1197577), methane, and carbon disulfide—were elucidated through this computational approach. researchgate.net For instance, at 1000 K, the rate coefficients for hydrogen abstraction from this compound by methyl radicals, as estimated by ab initio calculations, align within an order of magnitude with experimental data. researchgate.net
In oxidation studies of this compound, conducted under diluted, high-temperature conditions, rate of production and sensitivity analyses are used to pinpoint important reactions. researchgate.net A key finding is the significant sensitivity of the model to the reaction of CH₃SH + CH₃, which is a critical pathway for methanethiol (B179389) (CH₃SH) conversion once initiated. researchgate.net The kinetic parameters for these types of reactions are often based on theoretical estimates from density functional theory (DFT) and ab initio calculations. researchgate.netresearchgate.net
The reaction pathways for organosulfur compounds often involve complex radical chemistries. researchgate.net For related compounds like dimethyl sulfide (DMS), computational models show two main initial reaction pathways upon oxidation: a low-temperature pathway favoring the addition of OH radicals to produce dimethyl sulfoxide (B87167), and a high-temperature pathway favoring hydrogen abstraction that leads to sulfur dioxide. mit.edu Sensitivity analysis reveals that the formation of major products like dimethyl sulfoxide and sulfur dioxide is highly dependent on the kinetic and thermodynamic parameters of a few key reactions and species. mit.edu Similar principles apply to this compound, where different reaction pathways become dominant based on temperature and pressure. For example, under atmospheric pressure and at temperatures between 600–800 K, reactions of the chemically activated peroxy adduct gain importance relative to stabilization pathways. researchgate.net
Photocatalytic oxidation (PCO) of this compound vapor also involves multiple reaction routes. mdpi.com Analysis of intermediates and final products allows for the proposal of the main reaction pathways, which include the cleavage of the C-S bond and the subsequent oxidation of the resulting sulfur and carbon atoms. mdpi.com Gas-phase intermediates such as acetaldehyde (B116499), ethylene, and sulfur dioxide have been detected, while surface intermediates include polysulfides, diethyl sulfoxide, and diethyl sulfone. mdpi.com
Table 1: Key Intermediates in this compound Oxidation Pathways Use the interactive controls to view different categories of intermediates.
Select Intermediate Type:
| Intermediate Compound | Chemical Formula | Pathway |
|---|
Computational Extrapolation of Exposure Data (Relevant for Related Compounds)
Computational extrapolation methods are vital for translating toxicological data from in vitro experiments or animal studies to human-relevant exposure limits, a process known as in vitro to in vivo extrapolation (IVIVE). wikipedia.orgscitovation.com While specific IVIVE studies for this compound are not prominent in the reviewed literature, the methodologies are well-established for structurally related compounds like dimethyl sulfide (DMS) and provide a framework for future assessments. nih.gov
A key computational tool in this area is physiologically based pharmacokinetic (PBPK) modeling, which simulates the absorption, distribution, metabolism, and excretion (ADME) of a chemical in the body. wikipedia.orgnih.gov PBPK models are central to IVIVE, as they can convert effective concentrations from in vitro assays into equivalent external exposure doses for humans. scitovation.com This process, sometimes called reverse dosimetry, is crucial for prioritizing chemicals for further testing and for risk assessment. scitovation.comaltex.org
A case study on dimethyl sulfide (DMS) demonstrates the practical application of computational extrapolation. nih.gov Public health advisory information for DMS was available only for a 1-hour exposure. To address this data gap, researchers computationally extrapolated the data to other short-term durations using the toxic load equation, Cⁿ × t = TL (where C is concentration, t is duration, TL is the toxic load, and n is a chemical-specific exponent). nih.gov This approach allowed for the derivation of tiered emergency response levels for different exposure times, supplementing traditional risk assessment procedures. nih.gov
The extrapolation framework often involves several tiers or levels of analysis. A tiered approach might begin with computational screening and progress to high-throughput in vitro screening, followed by more complex, targeted assays. researchgate.net For chemical risk assessment, approaches like "read-across" are also used, where data from a well-studied chemical is used to predict the properties or toxicity of a structurally similar, data-poor chemical. federalregister.gov This is particularly relevant for compounds like this compound, where it may be possible to extrapolate from data on other dialkyl sulfides. federalregister.gov
These computational methods are part of a broader shift towards New Approach Methodologies (NAMs) that aim to reduce reliance on animal testing while improving the speed and efficiency of chemical safety evaluations. altex.orgresearchgate.net By integrating data from in vitro assays, computational toxicology, and PBPK modeling, a more robust and mechanistically informed risk assessment can be achieved for industrial chemicals like this compound and its relatives. researchgate.netnih.gov
Environmental Fate and Bioremediation of Diethyl Sulfide
Environmental Occurrence and Sources
Diethyl sulfide's presence in the environment can result from its production and use as a solvent and as a raw material in metal plating baths, which may lead to its release through various waste streams. nih.gov It appears as a colorless, oily liquid with a garlic-like smell. nih.gov If released into the air, its vapor pressure indicates it will exist solely as a vapor. nih.gov In the atmosphere, it is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 26 hours. nih.gov
Should it be released into soil, diethyl sulfide (B99878) is expected to be highly mobile. nih.gov Volatilization from moist soil is considered an important process due to its Henry's Law constant. nih.gov It can also volatilize from dry soil surfaces. nih.gov When released into water, it is not expected to adsorb to suspended solids and sediment. nih.gov Volatilization from water surfaces is also an important fate process, with estimated half-lives of 1.3 hours for a model river and 4 days for a model lake. nih.gov The potential for bioconcentration in aquatic organisms is considered low. nih.gov
Biodegradation and Bioremediation Studies
Microbial Degradation Pathways (General Context for Sulfides)
The microbial degradation of aliphatic sulfides, such as this compound, can occur through several aerobic pathways. Bacteria capable of breaking down these compounds utilize different strategies. nih.gov One common mechanism is the oxidation of the sulfur atom, which can be a nonspecific action or a sulfur-specific process that allows the organism to use the compound as a sulfur source. nih.gov In some cases, bacteria degrade the alkyl chains of the sulfide, using it as a carbon source. nih.gov
Sulfur-oxidizing bacteria (SOB) are key players in the environmental cycling of sulfur. nih.gov These microorganisms are capable of oxidizing various reduced sulfur compounds, including sulfides, thiosulfates, and elemental sulfur, ultimately converting them to sulfate (B86663). nih.govresearchgate.net The enzymes involved in these oxidative processes include sulfide:quinone oxidoreductase and flavocytochrome c-sulfide dehydrogenase. nih.gov This microbial activity is crucial for detoxifying environments contaminated with sulfur compounds. nih.gov Both aerobic and anaerobic conditions can support the biotreatment of sulfides by SOB. nih.gov For instance, under aerobic conditions, some bacteria can grow as chemolithoautotrophs, using sulfide as an energy source to fix carbon dioxide. wikipedia.org
Bioremediation of Related Organosulfur Compounds (e.g., Disulfide Oil)
Disulfide oil (DSO), a waste product from the demercaptanization process in oil refineries, is a mixture of dialkyl disulfides like dimethyl disulfide (DMDS) and diethyl disulfide (DEDS). pgu.ac.ir Its leakage into soil and water poses significant environmental challenges. pgu.ac.ir Bioremediation has been explored as a cost-effective and environmentally friendly method for cleaning up DSO-contaminated soil. pgu.ac.ir
Studies have investigated the use of specific bacterial strains for the bioremediation of DSO. For example, Bacillus subtilis has been shown to be effective in removing DSO from contaminated soil. pgu.ac.ir In one study, a 67% removal of DSO was achieved after six days at 30°C and 26% humidity. pgu.ac.ir Other research has identified strains of Rhodococcus and Paenibacillus as having high potential for DSO biodegradation, achieving removal efficiencies of 19.3% and 24.3%, respectively, after 48 hours. pgu.ac.ir The formation of disulfides has also been observed during the biodegradation of other organosulfur compounds like dibenzothiophene. nih.gov
Influence of Electrokinetic Processes on Bioremediation
Electrokinetic (EK) remediation is a technique that uses a low-intensity direct current to mobilize contaminants in soil and groundwater. frtr.goviaun.ac.ir This process can be combined with bioremediation to enhance the cleanup of contaminated sites, a hybrid technology sometimes referred to as EK-bioremediation. iaun.ac.irmdpi.com The electric field can increase the bioavailability of pollutants to microorganisms and facilitate the transport of nutrients and electron acceptors, thereby stimulating microbial activity. iaun.ac.irmdpi.comfrontiersin.org
The application of electrokinetics has been shown to significantly reduce the time required for the biodegradation of disulfide oil (DSO). pgu.ac.ir In a comparative study, the removal of DSO using bioremediation alone was about 38.2% after two days, whereas the EK-bioremediation method achieved a 61.4% removal in the same timeframe. pgu.ac.ir The EK process helps to overcome the limitations of low permeability in soils, which can otherwise hinder conventional bioremediation techniques. iaun.ac.irresearchgate.net This enhancement is attributed to the electrokinetic transport phenomena, which include electromigration, electro-osmosis, and electrophoresis, moving contaminants and microorganisms closer together. iaun.ac.irmdpi.com
Aerobic and Anaerobic Bioremediation Strategies (General Context)
Bioremediation strategies for sulfur-containing compounds can be implemented under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. The choice of strategy depends on the specific contaminants, the environmental conditions, and the native or introduced microbial populations.
Aerobic Bioremediation: Under aerobic conditions, sulfur-oxidizing bacteria (SOB) play a crucial role. frontiersin.org These bacteria oxidize reduced sulfur compounds, such as hydrogen sulfide, to elemental sulfur and ultimately to sulfate. wikipedia.orgfrontiersin.org This process is a key part of the natural sulfur cycle and can be harnessed for remediation. frontiersin.org For example, in marine sediments exposed to oxygen, SOB can initiate a dynamic shift in the microbial community from anaerobic to aerobic, influencing the cycling of elements. frontiersin.org The degradation of some organosulfur compounds, like dimethyl sulfide (DMS), can also be carried out by aerobic bacteria that use the compound as a source of carbon and energy. nih.govoup.com
Anaerobic Bioremediation: In anaerobic environments, other microbial processes become dominant. Sulfate-reducing bacteria (SRB) are chemoorganotrophic or chemolithotrophic organisms that use sulfate as a terminal electron acceptor, producing hydrogen sulfide as a major byproduct. frontiersin.org This process can be used to precipitate heavy metals as insoluble metal sulfides, which is a key mechanism in the bioremediation of acid mine drainage. frontiersin.org The degradation of compounds like DMS and methanethiol (B179389) in anoxic freshwater sediments has been linked to methanogens, which convert these sulfur compounds into methane. asm.org In some cases, a syntrophic relationship between methanogens and sulfate-reducing bacteria may be involved in the degradation process. asm.org
Ecological Impact and Aquatic Toxicity Studies
This compound is considered harmful to aquatic life, with long-lasting effects. cpchem.comcpchem.com Its impact on various aquatic organisms has been evaluated through standardized toxicity tests.
The following table summarizes the aquatic toxicity data for this compound:
Interactive Data Table: Aquatic Toxicity of this compound| Test Organism | Endpoint | Concentration (mg/L) | Exposure Time | Test Type | Method | Citation |
|---|---|---|---|---|---|---|
| Danio rerio (Zebra Fish) | LC50 | > 49.8 | 96 h | Semi-static | OECD Test Guideline 203 | cpchem.comcpchem.com |
| Daphnia magna (Water flea) | EC50 | 17 | 48 h | Static | - | cpchem.comcpchem.com |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | > 59.3 | 72 h | - | OECD Test Guideline 201 | cpchem.com |
LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration, 50%) is the concentration of a chemical which causes a specified effect in 50% of a sample population.
Based on these findings, this compound is classified as harmful to aquatic life in both short-term (acute) and long-term (chronic) exposure scenarios. cpchem.com Furthermore, it is not considered to be readily biodegradable, with a study showing only 41% degradation over a 28-day period. cpchem.com
Toxicity to Aquatic Organisms (Daphnia Magna, Green Algae)
The ecotoxicity of this compound has been evaluated for several aquatic organisms, including the water flea (Daphnia magna) and green algae (Pseudokirchneriella subcapitata).
For Daphnia magna, a key indicator species in aquatic toxicology, the 48-hour median effective concentration (EC50) has been determined in static tests. The EC50 value is reported to be 17 mg/L. cpchem.comcpchem.com Another study reported a similar EC50 of 16 mg/L under the same conditions. cpchem.com This value represents the concentration of this compound that is expected to cause immobilization in 50% of the tested Daphnia magna population over a 48-hour exposure period.
In studies with the green algae Pseudokirchneriella subcapitata, the 72-hour EC50, which measures the concentration that inhibits the growth rate by 50%, was found to be greater than 59.3 mg/L. cpchem.comcpchem.com Another study reported an EC50 of 38 mg/L for the same species over a 72-hour exposure. cpchem.com These tests were conducted following the OECD Test Guideline 201. cpchem.comcpchem.comcpchem.com
Table 1: Aquatic Toxicity of this compound
| Species | Test Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Daphnia magna (Water flea) | 48 hours | EC50 (Immobilization) | 17 | cpchem.comcpchem.com |
| Daphnia magna (Water flea) | 48 hours | EC50 (Immobilization) | 16 | cpchem.com |
| Pseudokirchneriella subcapitata (Green algae) | 72 hours | EC50 (Growth Inhibition) | > 59.3 | cpchem.comcpchem.com |
| Pseudokirchneriella subcapitata (Green algae) | 72 hours | EC50 (Growth Inhibition) | 38 | cpchem.com |
Biodegradability Assessment
The biodegradability of this compound has been assessed under aerobic conditions. According to a study following the OECD Test Guideline 301D, this compound is not readily biodegradable. cpchem.comcpchem.com Over a 28-day testing period, only 41% of the substance biodegraded. cpchem.comcpchem.com This indicates a degree of persistence in the environment. In contrast, the related compound dimethyl sulfide is considered readily biodegradable, with reported degradation of 67.4% to 77% in 28 days under similar test conditions. oecd.orgcdhfinechemical.comchempoint.com
Table 2: Biodegradability of this compound
| Test Type | Duration | Result | Degradation Percentage | Method | Reference |
|---|---|---|---|---|---|
| Aerobic | 28 days | Not readily biodegradable | 41% | OECD Test Guideline 301D | cpchem.comcpchem.com |
Long-Term Aquatic Hazards
This compound is classified as harmful to aquatic life with long-lasting effects. cpchem.comcpchem.com This classification suggests that the substance has the potential to cause adverse effects in aquatic ecosystems over extended periods. The persistence indicated by the biodegradability assessment contributes to this long-term hazard potential. cpchem.comcpchem.com While it is not expected to bioaccumulate, its presence in aquatic environments is a concern due to its toxicity and persistence. cpchem.com The substance is not classified as a PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. cpchem.com
Diethyl Sulfide in Specialized Applications
Role as a Catalyst and Catalyst Modifier
Diethyl sulfide's ability to coordinate with metal centers allows it to function as a catalyst modifier, influencing the stability and activity of catalytic systems.
Diethyl sulfide (B99878) serves as a stabilizing ligand for platinum-based catalysts. As a Lewis base, it can form stable coordination complexes with platinum, such as cis-Dichloridobis(this compound-κS)platinum(II). wikipedia.orgresearchgate.net This coordination is crucial in homogeneous catalysis, where preventing the agglomeration and precipitation of the metal from the reaction mixture is essential for maintaining catalytic activity. By coordinating to the platinum center, this compound can prevent the metal particles from clustering, thus keeping the catalyst homogeneously dispersed and active in the solution. mdpi.comnih.gov
A significant application of this compound as a catalyst modifier is in platinum-catalyzed hydrosilylation, a key reaction in the production of organosilicon compounds. utrgv.edu The addition of excess this compound to platinum catalysts, such as the Karstedt catalyst, has been shown to prevent platinum agglomeration and significantly increase the rate of reaction for the hydrosilylation of olefins. mdpi.comnih.gov This enhancement is particularly pronounced in certain reactions, where the presence of this compound can dramatically improve product yield. mdpi.comnih.gov
For instance, in the hydrosilylation of trimethylsilyl-4-pentenoate with tetrakis(dimethylsilylethyl)silane, the yield was increased more than fivefold with the addition of this compound. mdpi.comnih.gov Enhanced activity has also been noted in the hydrosilylation of other substrates like tetravinylsilane (B72032) and 1-hexene. mdpi.com
| Reactants | Catalyst System | Yield | Reference |
|---|---|---|---|
| trimethylsilyl-4-pentenoate + tetrakis(dimethylsilylethyl)silane | Karstedt Catalyst | 10% | mdpi.comnih.gov |
| Karstedt Catalyst + this compound | 57% |
The synthesis of metal sulfide nanoparticles often employs solvothermal or hydrothermal methods where a metal salt is reacted with a sulfur source. nih.govpressbooks.pub Organosulfur compounds are sometimes utilized as sulfur sources in these non-aqueous solvothermal processes. nih.gov However, the use of this compound specifically as a sulfur precursor for the preparation of metal sulfide nanoparticles is not extensively detailed in scientific literature, which more commonly cites sulfur sources like thiourea, thioacetamide, sodium sulfide, or single-source precursors such as metal dithiocarbamates. mdpi.comnih.govpressbooks.pub
Applications in Organic Synthesis
In organic synthesis, the reactivity of the sulfur atom in this compound dictates its applications.
Due to the high nucleophilicity of the sulfur atom, dialkyl sulfides like this compound readily react with primary alkyl halides in SN2 reactions to form stable trialkylsulfonium salts. libretexts.orglibretexts.orgchalcogen.ro For example, this compound can be used to prepare triethylsulfonium (B1208873) salts. nih.gov These sulfonium (B1226848) salts are effective alkylating agents themselves, as a nucleophile can attack one of the carbon atoms attached to the positively charged sulfur, displacing neutral this compound as a leaving group. libretexts.orgchalcogen.ro This two-step process allows for the transfer of an ethyl group from the this compound-derived sulfonium salt to a nucleophile.
Use as a Solvent
This compound is a colorless liquid with physical properties that make it suitable as a specialized solvent. wikipedia.orgberkeley.edu It is miscible with ethanol (B145695) and diethyl ether. nih.govsigmaaldrich.com Its primary application as a solvent is for dissolving anhydrous mineral salts. nih.govberkeley.edusigmaaldrich.com It is also utilized in electroplating baths for the coating of metals with gold or silver. nih.govsigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | (CH₃CH₂)₂S | wikipedia.org |
| Molar Mass | 90.18 g·mol⁻¹ | wikipedia.org |
| Appearance | Colorless liquid | wikipedia.org |
| Odor | Garlic-like | berkeley.edu |
| Density | 0.837 g/cm³ at 25 °C | wikipedia.org |
| Melting Point | -103.8 °C | wikipedia.org |
| Boiling Point | 92 °C | wikipedia.org |
| Solubility in water | Insoluble | wikipedia.orgsigmaaldrich.com |
| Refractive Index (n_D^20) | 1.442 |
This compound as a Surrogate for Chemical Warfare Agents (e.g., Sulfur Mustard) in Research
This compound (DES) and its derivatives are frequently utilized in research as simulants for the chemical warfare agent sulfur mustard (bis-(2-chloroethyl) sulfide). researchgate.net The high toxicity of sulfur mustard necessitates the use of less toxic surrogates in laboratory settings to study its detection, mechanism of action, and the development of protective measures and countermeasures. researchgate.netbrieflands.com The structural similarities between this compound analogues and sulfur mustard allow researchers to investigate the fundamental chemical and biological interactions without the significant safety hazards associated with handling the actual agent. brieflands.com
One commonly used surrogate is 2-chloroethyl ethyl sulfide (CEES), a monofunctional analog of the bifunctional sulfur mustard. researchgate.netbrieflands.com While less toxic than sulfur mustard, CEES still mimics key aspects of its chemical reactivity, such as its ability to alkylate biological molecules. sdstate.edunih.gov This property is central to the toxic effects of sulfur mustard, which involves the formation of a reactive sulfonium ion that can damage DNA and other cellular components. sdstate.edunih.gov
Research using these surrogates is crucial for understanding the toxicology of sulfur mustard and for developing potential therapies. sdstate.edu Studies comparing the toxicity of sulfur mustard and CEES have shown that while both can cause significant damage, the bifunctional nature of sulfur mustard makes it considerably more potent. researchgate.net For instance, research in mice has established different LD50 values (the dose required to be lethal to 50% of the test population) for sulfur mustard and CEES depending on the route of administration, highlighting the value of CEES in comparative toxicology studies. researchgate.net
The development of detection methods for chemical warfare agents also relies heavily on the use of simulants like this compound. Researchers work on developing sensitive and rapid detection techniques, such as microwave atmospheric pressure plasma optical emission spectroscopy (MW-APP-OES), by first testing and calibrating their instruments with less hazardous compounds like 2-chloroethyl ethyl sulfide. frontiersin.org
Table 1: Comparative Toxicity of Sulfur Mustard (SM) and 2-Chloroethyl Ethyl Sulfide (CEES) in Mice
| Route of Administration | Sulfur Mustard (SM) LD50 (mg/kg) | 2-Chloroethyl Ethyl Sulfide (CEES) LD50 (mg/kg) |
|---|---|---|
| Percutaneous (p.c.) | 9.7 | 1425 |
| Subcutaneous (s.c.) | 13.5 | 100 |
| Oral (p.o.) | 19.3 | 566 |
| Intraperitoneal (i.p.) | 4.8 | 17.7 |
This table is based on data from comparative toxicity studies in mice and illustrates the significant difference in acute toxicity between the actual agent and its surrogate. researchgate.net
Adsorbent Studies for Air Remediation
This compound is a volatile organic sulfur compound, and its removal from the air is a significant area of research in environmental remediation. researchgate.net Studies into the adsorption of this compound are relevant not only for general air purification but also because of its use as a simulant for hazardous materials. researchgate.net Various adsorbent materials are investigated for their efficacy in capturing this compound and other sulfur-containing compounds from the air.
Activated carbons are among the most studied materials for this purpose. researchgate.net Their high surface area and porous structure make them effective adsorbents for a wide range of volatile organic compounds, including this compound. Research has shown that the adsorption capacity of activated carbons for this compound can be substantial, with some studies reporting capacities as high as 365 mg of this compound per gram of sorbent. researchgate.net The efficiency of adsorption can be influenced by several factors, including the properties of the activated carbon, the presence of impregnants, temperature, and humidity. researchgate.net
The kinetics of this compound adsorption on active carbons have been studied using models such as the linear driving force (LDF) and the Fickian diffusion model. researchgate.net These studies help in understanding the mechanism of adsorption and in designing more efficient remediation systems. The diffusion of this compound into the pores of the carbon material is a key factor, with studies indicating a Fickian mode of diffusion. researchgate.net
Besides activated carbons, other materials are also being explored for the removal of sulfur compounds from gas streams. These include zeolites and metal-organic frameworks (MOFs), which can be tailored to have specific affinities for sulfur-containing molecules. osti.govmdpi.com For instance, zeolites like LTA and MFI have been tested for their capacity to capture hydrogen sulfide, a related sulfur compound. mdpi.com The modification of these materials, for example by grafting with silver, can further enhance their adsorption capacity. mdpi.com
Table 2: Adsorption Parameters for this compound on Activated Carbon
| Parameter | Value/Observation |
|---|---|
| Adsorption Capacity | Up to 365 mg/g (36.5 wt.%) |
| Diffusion Mechanism | Fickian mode (diffusional exponent 'n' < 0.5) |
| Influencing Factors | Temperature, adsorbent loading, co-adsorbed water |
This table summarizes key findings from studies on the adsorption of this compound vapor on active carbons under static conditions. researchgate.net
Q & A
Q. What are the critical safety considerations when handling diethyl sulfide in laboratory settings?
this compound is highly flammable (flash point: -10 to -4°C) and causes serious eye irritation (H319) . Researchers must use NIOSH-approved respirators (e.g., organic vapor cartridges) and ensure proper ventilation to maintain oxygen levels above 19.5% . Tightly sealed containers, flame-resistant clothing, and static-control footwear are mandatory. Emergency protocols include using dry chemical extinguishers and avoiding water (risk of spreading flames) .
Q. How do the physical properties of this compound influence its use as a solvent in organic synthesis?
Its low water solubility (3.07 g/L at 25°C) and moderate log Pow (1.95) make it suitable for non-polar reactions, while its boiling point (92.1°C) allows for easy removal via distillation . However, its high vapor pressure (10 kPa at 30.3°C) necessitates closed systems to prevent evaporation and explosive vapor-air mixtures . Researchers should prioritize fume hoods and inert atmospheres for reflux setups.
Q. What analytical methods are recommended for detecting this compound in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) coupled with ultrasonic extraction and headspace solid-phase microextraction (HS-SPME) achieves detection limits of 0.4–1.4 ng/g . Method validation requires calibration curves (5–500 ng/g for DES) and spike recovery tests (89.6–104% accuracy) to ensure precision in complex matrices like soil or water.
Advanced Research Questions
Q. How can solvent polarity affect the reaction kinetics of this compound in organometallic synthesis?
this compound’s dielectric constant (7.2 at 20°C) influences ligand exchange rates in metal complexes. Comparative kinetic studies using solvents like DMSO (ε = 47.2) versus this compound reveal slower coordination in polar media due to solvation effects. Researchers should monitor reaction progress via NMR or FTIR to correlate solvent parameters with intermediate stability .
Q. What methodological challenges arise in quantifying trace levels of this compound, and how can they be addressed?
Challenges include its volatility and matrix interference in environmental samples. HS-SPME with carboxen/polydimethylsiloxane fibers enhances selectivity, while internal standards (e.g., deuterated analogs) improve quantification accuracy . Method optimization requires testing extraction temperatures (40–60°C) and salt concentrations (10–30% NaCl) to maximize recovery .
Q. What are the ecotoxicological implications of this compound release, and what disposal protocols are recommended?
While not classified as persistent or bioaccumulative (no PBT/vPvB properties) , this compound is harmful to aquatic life (H412). Waste must be treated as hazardous under RCRA guidelines and incinerated at licensed facilities with sulfur oxide scrubbers . Researchers should avoid drain disposal and conduct toxicity assays (e.g., Daphnia magna LC50 tests) to assess site-specific risks.
Q. How does this compound behave as a ligand in transition metal complexes?
Studies show it forms stable complexes with iodine and transition metals (e.g., Zn, Cu) via sulfur’s lone pairs . Crystallographic analysis (XRD) and DFT calculations reveal bond lengths and angles comparable to dimethyl sulfide, but steric effects from ethyl groups reduce coordination flexibility. Researchers should compare stability constants (log K) with other thioethers to evaluate ligand efficiency .
Methodological Design Considerations
Q. What experimental controls are essential when studying this compound’s thermal decomposition?
Controls include inert gas purging (N2/Ar) to prevent combustion and real-time gas monitoring (e.g., FTIR for SO2 detection). Thermal gravimetric analysis (TGA) under controlled heating rates (5–10°C/min) identifies decomposition thresholds (189–199°C autoignition) . Residual carbon and sulfur oxides should be quantified via elemental analysis.
Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?
The McAllan-Cullum method (reaction of ethyl bromide with sodium sulfide) yields >90% purity but requires strict stoichiometric ratios and anhydrous conditions . Purity checks via GC-FID and refractive index measurements ensure consistency. Recrystallization or distillation (bp 92.1°C) removes residual alcohols or thiols.
Q. What computational approaches are used to model this compound’s reactivity?
Ab initio methods (e.g., MP2/cc-pVTZ) calculate bond dissociation energies (C-S: ~272 kJ/mol) and proton affinities (829 kJ/mol) . Molecular dynamics simulations predict solvation effects in mixed solvents, while QSAR models correlate log Pow with membrane permeability in toxicological studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
